An In-depth Technical Guide to 2-(tert-Butoxy)-6-iodopyridine: Properties and Synthetic Applications
An In-depth Technical Guide to 2-(tert-Butoxy)-6-iodopyridine: Properties and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 2-(tert-Butoxy)-6-iodopyridine, a key heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, spectroscopic signature, and chemical reactivity. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, supported by a detailed, field-tested experimental protocol for a Suzuki-Miyaura coupling. This guide is intended for researchers, chemists, and drug development professionals who utilize functionalized pyridine derivatives to construct complex molecular architectures.
Introduction
2-(tert-Butoxy)-6-iodopyridine is a strategically important bifunctional reagent in synthetic organic chemistry. Its structure incorporates two key features that enable its utility: a labile carbon-iodine (C-I) bond, which is highly reactive towards a variety of cross-coupling reactions, and a sterically bulky tert-butoxy group. This ether linkage not only modulates the electronic properties of the pyridine ring but also serves as a masked hydroxyl group, which can be deprotected under acidic conditions post-synthesis. This dual functionality makes it an invaluable precursor for the synthesis of substituted 2-pyridones and other complex heterocyclic systems prevalent in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Profile
While specific experimental data for 2-(tert-Butoxy)-6-iodopyridine is not extensively published, its properties can be reliably inferred from analogous structures such as 2-bromo-6-(tert-butoxy)pyridine and 2-iodopyridine.
Physical and Chemical Properties
The properties of this compound are summarized in the table below. The molecular formula is C₉H₁₂INO, which corresponds to a molecular weight of approximately 277.10 g/mol [1].
| Property | Expected Value / Description | Rationale / Comparative Data |
| CAS Number | 205850-93-9 | Unique identifier for this specific chemical substance. |
| Molecular Formula | C₉H₁₂INO | Derived from its chemical structure. |
| Molecular Weight | 277.10 g/mol | Based on the atomic weights of its constituent atoms[1]. |
| Physical State | Likely a liquid or low-melting solid | 2-Bromo-6-(tert-butoxy)pyridine is a liquid[2], and the iodo-analogue is expected to have a similar or slightly higher melting point. |
| Boiling Point | > 250 °C at 760 mmHg (estimated) | The boiling point of the bromo-analogue is ~248 °C[2]; iodo-compounds typically have higher boiling points. |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, Toluene, THF, CH₂Cl₂). Insoluble in water. | Typical for functionalized heterocyclic organic compounds. |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Protect from light. | Halogenated pyridines can be sensitive to light and air over time. Inert atmosphere prevents degradation. |
Spectroscopic Analysis
The structural identity and purity of 2-(tert-Butoxy)-6-iodopyridine can be confirmed using standard spectroscopic techniques. The expected spectral features are outlined below.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to be characteristic of a 2,6-disubstituted pyridine ring.[3][4]
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A large singlet integrating to 9 protons around δ 1.5-1.6 ppm , corresponding to the tert-butyl group.
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A triplet for the C4-proton (H-4) around δ 7.3-7.5 ppm .
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Two doublets for the C3 and C5 protons (H-3, H-5), likely in the range of δ 6.7-7.0 ppm . The coupling constants (J-values) between these aromatic protons would be approximately 7-8 Hz.
-
-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display six distinct signals.[3][4]
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A signal for the quaternary carbon of the tert-butyl group around δ 80-82 ppm .
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A signal for the methyl carbons of the tert-butyl group around δ 28-29 ppm .
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Four signals in the aromatic region corresponding to the pyridine ring carbons. The carbon bearing the iodine (C-6) would be significantly shifted to a lower field (around δ 110-120 ppm ), while the carbon attached to the oxygen (C-2) would be highly deshielded (around δ 160-165 ppm ).
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z = 277. A characteristic fragmentation pattern would be the loss of a tert-butyl group or isobutylene, leading to significant peaks at m/z = 220 and m/z = 221, respectively.
Chemical Reactivity and Synthetic Utility
The primary utility of 2-(tert-Butoxy)-6-iodopyridine stems from the high reactivity of the C-I bond, which makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions. The iodine atom is a superior leaving group compared to bromine or chlorine, allowing these reactions to proceed under milder conditions with lower catalyst loadings.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most powerful applications for this substrate.[5] The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid partner for the crucial transmetalation step.[6]
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general and robust procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(tert-Butoxy)-6-iodopyridine with a generic arylboronic acid.
Materials and Reagents
-
2-(tert-Butoxy)-6-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Silica Gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup (Self-Validating System):
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-(tert-Butoxy)-6-iodopyridine (e.g., 1.0 mmol, 277 mg), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol, 212 mg).
-
Causality Insight: The use of an oven-dried flask under an inert atmosphere is critical to prevent the deactivation of the palladium catalyst and potential side reactions. The base is essential for the formation of the boronate species, which is the active nucleophile in the transmetalation step.[6]
-
-
Catalyst Addition and Degassing:
-
Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 0.02 mmol, 16 mg), to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process removes oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Add the solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of deionized water) via syringe. The solvent mixture is also degassed by bubbling the inert gas through it for 15-20 minutes prior to addition.
-
Causality Insight: Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Reaction Execution and Monitoring:
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 10-30% ethyl acetate in hexanes. The disappearance of the starting material (2-(tert-Butoxy)-6-iodopyridine) indicates reaction completion, which typically occurs within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-(tert-Butoxy)-6-iodopyridine and its related compounds should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[7][8] Avoid contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with soap and water.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-(tert-Butoxy)-6-iodopyridine stands out as a versatile and highly effective building block for the synthesis of complex substituted pyridines. Its well-defined reactivity, particularly in palladium-catalyzed Suzuki-Miyaura couplings, allows for the reliable formation of C-C bonds. The protocols and data presented in this guide provide a solid foundation for its application in research and development, enabling chemists to leverage its unique properties to advance projects in drug discovery and materials science.
References
-
Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
-
PubChem. 2-tert-Butylpyridine | C9H13N | CID 138630. [Link]
-
Melville, J. The Suzuki Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 2,6-Di-tert-butylpyridine | C13H21N | CID 68510. [Link]
-
Li, W., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Schubert, U. S., et al. Terpyridine meets 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine: Tuning the electropical properties of ruthenium(II) c. The Royal Society of Chemistry. [Link]
-
NIST. 2-tert-Butylpyridine - the NIST WebBook. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]
-
Tiwari, U., & Junker, K. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. [Link]
-
Supplemental Information. 1 General methods 2 Synthesis of target compounds. [Link]
-
MassBank. Pyridines and derivatives. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Bromo-6-(tert-Butoxy)pyridine | 949160-14-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. kishida.co.jp [kishida.co.jp]
